

In-depth Technical Guide: NMR Spectral Data of 1,8-bis(diphenylphosphino)octane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,8-Bis(diphenylphosphino)octane

Cat. No.: B1339285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of **1,8-bis(diphenylphosphino)octane**. Due to the absence of publicly available, detailed experimental NMR data for this specific compound in the searched scientific literature, this guide will focus on predicted spectral features based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Molecular Structure

1,8-bis(diphenylphosphino)octane, with the CAS Number 41625-30-3, is a bidentate phosphine ligand. Its structure consists of a flexible eight-carbon alkyl chain linking two diphenylphosphino groups. This structure is crucial in determining its coordination chemistry and its corresponding NMR spectral features.

Caption: Molecular structure of **1,8-bis(diphenylphosphino)octane**.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for the ^1H , ^{31}P , and ^{13}C nuclei of **1,8-bis(diphenylphosphino)octane**. These predictions are based on typical values for similar alkyl-bis(phosphine) ligands and the known effects of phosphorus on adjacent and nearby nuclei.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Phenyl (Ar-H)	7.2 - 7.5	Multiplet	-
Methylene ($\alpha\text{-CH}_2$)	1.8 - 2.2	Multiplet	-
Methylene ($\beta\text{-CH}_2$)	1.4 - 1.7	Multiplet	-
Methylene ($\gamma, \delta\text{-CH}_2$)	1.2 - 1.4	Multiplet	-

Note: The signals for the methylene protons of the octane chain will likely be complex and overlapping multiplets due to spin-spin coupling with each other and potentially with the ^{31}P nuclei.

Predicted ^{31}P NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Phosphorus (^{31}P)	-15 to -25	Singlet (proton-decoupled)

Note: The ^{31}P chemical shift is sensitive to the solvent and the presence of any coordinating species. In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the adjacent methylene protons.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted P-C Coupling (J, Hz)
Phenyl (C-ipso)	137 - 140	Doublet	~15-25 (^1JPC)
Phenyl (C-ortho)	132 - 134	Doublet	~18-22 (^2JPC)
Phenyl (C-meta)	128 - 129	Doublet	~5-8 (^3JPC)
Phenyl (C-para)	129 - 131	Singlet	~0-2 (^4JPC)
Methylene ($\alpha\text{-CH}_2$)	28 - 32	Doublet	~12-18 (^1JPC)
Methylene ($\beta\text{-CH}_2$)	30 - 32	Doublet	~15-20 (^2JPC)
Methylene ($\gamma\text{-CH}_2$)	28 - 30	Singlet	-
Methylene ($\delta\text{-CH}_2$)	29 - 31	Singlet	-

Note: The carbon atoms of the diphenylphosphino groups will show characteristic splitting patterns due to coupling with the phosphorus atom. The alkyl chain carbons closer to the phosphorus atoms (α and β) are also expected to show P-C coupling.

Experimental Protocols

While specific experimental details for **1,8-bis(diphenylphosphino)octane** are not available, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below.

General NMR Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl_3 , C_6D_6 , CD_2Cl_2 , or THF-d_8). Chloroform-d (CDCl_3) is a common choice for similar phosphine ligands.
- Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ^1H and ^{13}C NMR ($\delta = 0.00$ ppm). For ^{31}P NMR, an external standard of 85% H_3PO_4 is commonly used.

used ($\delta = 0.00$ ppm).

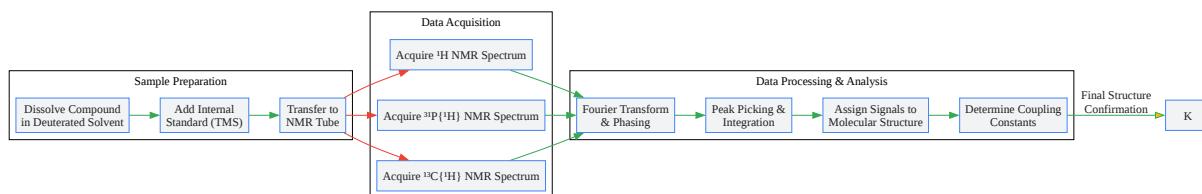
- Sample Handling: As phosphines can be sensitive to oxidation, it is advisable to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) and use a sealed NMR tube if the experiment is to be run over an extended period.

NMR Spectrometer Parameters

- ^1H NMR:

- Spectrometer Frequency: 300-500 MHz
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds

- ^{31}P NMR:


- Spectrometer Frequency: Corresponding to the ^1H frequency (e.g., 121.5 MHz for a 300 MHz spectrometer)
- Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)
- Number of Scans: 128-512
- Relaxation Delay: 2-5 seconds

- ^{13}C NMR:

- Spectrometer Frequency: Corresponding to the ^1H frequency (e.g., 75.5 MHz for a 300 MHz spectrometer)
- Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds

Logical Relationship of NMR Data Acquisition

The following workflow illustrates the logical steps involved in acquiring and interpreting the NMR data for a compound like **1,8-bis(diphenylphosphino)octane**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics of **1,8-bis(diphenylphosphino)octane**. For definitive and precise data, experimental acquisition and analysis are required.

- To cite this document: BenchChem. [In-depth Technical Guide: NMR Spectral Data of 1,8-bis(diphenylphosphino)octane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339285#1-8-bis-diphenylphosphino-octane-nmr-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com